molecular formula C23H32N4O2 B5202894 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide

カタログ番号 B5202894
分子量: 396.5 g/mol
InChIキー: WPPWTGOVMWPRAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide, commonly known as IBMPBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBMPBD is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.

科学的研究の応用

IBMPBD has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. IBMPBD has been shown to be a selective antagonist of the dopamine D3 receptor, which has been implicated in these disorders. By blocking the D3 receptor, IBMPBD may help to alleviate the symptoms of these disorders.

作用機序

The mechanism of action of IBMPBD involves the selective antagonism of the dopamine D3 receptor. The D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward, motivation, and addiction. By blocking the D3 receptor, IBMPBD may help to reduce the rewarding effects of drugs of abuse, which may help to prevent relapse in drug addiction. Additionally, IBMPBD may help to alleviate the symptoms of schizophrenia and Parkinson's disease by modulating dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
IBMPBD has been shown to have a range of biochemical and physiological effects. In animal studies, IBMPBD has been shown to reduce drug-seeking behavior and prevent relapse in drug addiction. IBMPBD has also been shown to improve cognitive function and motor function in animal models of Parkinson's disease. Additionally, IBMPBD has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

実験室実験の利点と制限

One of the advantages of IBMPBD is its high selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor subtype, which may reduce the risk of off-target effects. Additionally, IBMPBD has been shown to have good pharmacokinetic properties, which may make it a suitable candidate for clinical development. However, one limitation of IBMPBD is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on IBMPBD. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further studies are needed to determine the safety and efficacy of IBMPBD in clinical trials. Finally, IBMPBD may have potential applications in other neurological and psychiatric disorders, such as bipolar disorder and attention deficit hyperactivity disorder (ADHD).

合成法

The synthesis of IBMPBD involves the reaction of 2-pyrazinecarboxylic acid with isobutylamine, followed by the addition of 1-(2-methoxybenzyl)-4-piperidinemethanol. The reaction is then catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product. This synthetic method has been optimized to yield high purity and high yield of IBMPBD.

特性

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-18(2)15-27(23(28)21-14-24-10-11-25-21)16-19-8-12-26(13-9-19)17-20-6-4-5-7-22(20)29-3/h4-7,10-11,14,18-19H,8-9,12-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPWTGOVMWPRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。